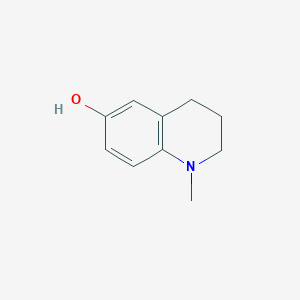

1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-6-2-3-8-7-9(12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLSIWKZCLBAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline framework is a prominent heterocyclic motif that has long captured the attention of researchers. This core structure is present in a wide array of natural products and synthetic molecules that exhibit a remarkable diversity of biological activities. gfcollege.innih.gov Its prevalence in medicinal chemistry underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

The versatility of the tetrahydroquinoline ring system allows for the development of compounds with a broad spectrum of pharmacological properties. Scientific literature extensively documents the investigation of tetrahydroquinoline derivatives for various therapeutic applications. These include potential use as anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-oxidant agents. gfcollege.in Furthermore, this scaffold has been explored for its potential in addressing neurodegenerative conditions like Alzheimer's disease and combating viral infections such as HIV. gfcollege.in

The following table provides a glimpse into the diverse biological activities associated with the tetrahydroquinoline scaffold, as reported in various research studies.

| Biological Activity | Therapeutic Area |

| Anti-cancer | Oncology |

| Anti-diabetic | Endocrinology |

| Anti-parasitic | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Anti-oxidant | Various |

| Anti-HIV | Virology |

| Anti-Alzheimer | Neurology |

1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol: a Core Structural Motif in Scientific Inquiry

General Strategies for the Tetrahydroquinoline Ring System Construction

The formation of the tetrahydroquinoline ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. A number of robust and versatile methods have been developed to this end, which can be broadly categorized into cyclization reactions, reductive approaches, multicomponent reactions, and domino sequences.

Cyclization reactions provide a direct route to the tetrahydroquinoline core by forming one or more of the ring's bonds in the key step. While the Pictet-Spengler condensation is a well-known reaction for the synthesis of tetrahydroisoquinolines, other cyclization strategies are more pertinent to the synthesis of tetrahydroquinolines. One such strategy involves the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions. This method is effective for producing substituted tetrahydroquinolines, with the solvent playing a crucial role in selectivity and yield. nih.gov Another approach is the cyclization of amino alcohols, which can be facilitated by metal catalysts.

One of the most common and direct methods for the synthesis of tetrahydroquinolines is the reduction of the corresponding quinoline (B57606) derivatives. This approach benefits from the wide availability of quinoline precursors.

Catalytic Hydrogenation of Quinoline Derivatives: This method involves the use of a metal catalyst and a hydrogen source to reduce the pyridine (B92270) ring of the quinoline system. A variety of catalysts have been employed for this transformation, with palladium on carbon (Pd/C) being a popular choice. rsc.orgrsc.org Other catalytic systems, such as those based on gold nanoparticles, have also been shown to be effective. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere, and the conditions can be tuned to achieve high yields of the desired tetrahydroquinoline. For instance, a nitrogen-doped carbon-supported palladium catalyst has been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. rsc.org

| Catalyst | Hydrogen Source | Conditions | Substrate Scope | Reference |

| Pd/C | H₂ | Varies | Wide range of quinolines | rsc.org |

| AuNPore | Organosilane/H₂O | Room Temperature | Quinoline derivatives | organic-chemistry.org |

| Pd/CN | H₂ | 50 °C, 20 bar | Quinolines | rsc.org |

Dissolving Metal Reductions: This classical method involves the use of a metal, such as iron, in an acidic medium to effect the reduction. For example, the reduction of a nitro group on an aromatic ring followed by a Michael addition can lead to the formation of a tetrahydroquinoline ring system. nih.gov

Multicomponent reactions are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. The Povarov reaction is a notable MCR for the synthesis of tetrahydroquinolines, involving the reaction of an aniline, an aldehyde, and an activated alkene. This approach allows for the rapid assembly of complex tetrahydroquinoline structures.

Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular reactions that occur sequentially without the need to isolate intermediates. These sequences can be initiated by a single event and lead to the formation of complex molecules in a highly efficient manner. For the synthesis of tetrahydroquinolines, domino sequences such as reduction-reductive amination have been developed. nih.gov In this approach, the reduction of a nitro group is followed by an intramolecular reductive amination to form the heterocyclic ring. nih.gov

Specific Synthesis of this compound and its Direct Analogs

The synthesis of the target compound, this compound, first requires the preparation of its precursor, 1,2,3,4-tetrahydroquinolin-6-ol (B134114). This is typically achieved through the catalytic hydrogenation of 6-hydroxyquinoline. Following the formation of the tetrahydroquinoline core, the final step is the introduction of a methyl group at the nitrogen atom.

Several methods are available for the N-methylation of secondary amines like 1,2,3,4-tetrahydroquinolin-6-ol. These methods are generally high-yielding and can be accomplished using readily available reagents.

Reductive Amination with Formaldehyde (B43269): A common and effective method for N-methylation is reductive amination using formaldehyde as the methyl group source. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and formic acid. wikipedia.orgjk-sci.com When formic acid is used as the reductant, the reaction is known as the Eschweiler-Clarke reaction. wikipedia.orgorganic-chemistry.org

A particularly efficient approach is the one-pot reductive N-methylation of quinolines with paraformaldehyde and hydrogen gas over a palladium on carbon catalyst. This method allows for the direct conversion of a quinoline to the corresponding N-methyl-tetrahydroquinoline in a single step. rsc.org

| N-Methylation Method | Reagents | Key Features | Reference |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Avoids quaternary ammonium (B1175870) salt formation | wikipedia.orgorganic-chemistry.org |

| Reductive Amination | Formaldehyde, NaBH₄ or NaCNBH₃ | Milder conditions than Eschweiler-Clarke | jk-sci.comorganic-chemistry.org |

| One-pot Reductive N-methylation | Paraformaldehyde, H₂, Pd/C | Direct conversion from quinoline | rsc.org |

The choice of synthetic strategy for this compound will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for specific stereochemical outcomes. The methodologies outlined above provide a versatile toolkit for the synthesis of this and a wide array of related tetrahydroquinoline derivatives.

Introduction of the Hydroxyl Group at Position 6

The strategic placement of a hydroxyl group at the 6-position of the tetrahydroquinoline scaffold is a critical step in the synthesis of many targeted derivatives, including this compound. This functionalization significantly influences the molecule's biological activity and pharmacokinetic properties.

One common approach involves the use of a starting material that already contains a precursor to the hydroxyl group, such as a methoxy (B1213986) group. The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline (B3152843) can be achieved through various established routes, followed by demethylation to yield the desired 6-hydroxy product. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are frequently employed for this ether cleavage.

Alternatively, electrophilic aromatic substitution reactions on the 1-methyl-1,2,3,4-tetrahydroquinoline (B1217076) core can be utilized. Nitration at the 6-position, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis, provides a pathway to the 6-hydroxyl derivative. However, regioselectivity can be a challenge in these reactions, often leading to a mixture of isomers that require separation.

Multi-step Reaction Sequences for Complex Derivative Synthesis

The construction of more complex tetrahydroquinoline derivatives often necessitates multi-step reaction sequences, allowing for the precise installation of various substituents and chiral centers. These sequences are designed to build molecular complexity in a controlled manner.

A prevalent strategy involves domino reactions, also known as tandem or cascade reactions, which enable multiple bond-forming events to occur in a single pot, thereby increasing efficiency and reducing waste. nih.gov For instance, a reduction-reductive amination sequence can be used to convert 2-nitroarylketones and aldehydes into tetrahydroquinolines. nih.gov This process is initiated by the catalytic reduction of the nitro group, which then triggers an intramolecular cyclization and subsequent reduction to form the tetrahydroquinoline ring system. nih.gov

Another powerful approach is the use of multicomponent reactions (MCRs). The Mannich reaction, for example, can be employed in a one-pot, three-component condensation to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov This reaction involves the condensation of tetrahydroquinoline, an aldehyde (such as formaldehyde), and a primary or secondary amine. nih.gov Such methods offer a convergent and atom-economical route to a diverse range of functionalized tetrahydroquinoline derivatives.

The synthesis of functionalized derivatives can also be achieved through the modification of a pre-existing tetrahydroquinoline core. For example, functionalization at the C-2 position of 8-methylquinolines can be accomplished via nucleophilic substitution, followed by selective hydrogenation of the pyridine ring in a one-pot tandem process.

Chiral Synthesis and Stereochemical Control

The biological activity of many tetrahydroquinoline derivatives is highly dependent on their stereochemistry. Therefore, the development of methods for the synthesis of enantiomerically pure compounds is of paramount importance.

Enantioselective Catalytic Hydrogenation Methods

Asymmetric hydrogenation of the corresponding quinoline precursors is one of the most direct and atom-economical methods for obtaining chiral tetrahydroquinolines. This approach utilizes chiral transition metal catalysts, such as those based on iridium or ruthenium, to achieve high enantioselectivity.

For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been shown to be highly effective. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). Both enantiomers of a chiral tetrahydroquinoline derivative can often be accessed by simply changing the reaction solvent, which influences the catalyst's conformation and, consequently, the stereochemical outcome of the hydrogenation.

Ruthenium-based catalysts are also widely employed for the enantioselective hydrogenation of quinolines. These catalysts can operate under mild conditions and provide access to a broad range of chiral tetrahydroquinoline derivatives with high yields and excellent enantioselectivities.

Optical Resolution Techniques for Racemic Tetrahydroquinolines

When a racemic mixture of a tetrahydroquinoline derivative is produced, optical resolution is a common strategy to separate the enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic base with a chiral acid.

The principle behind this method is that diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. thieme.de Commonly used chiral resolving agents for basic compounds like tetrahydroquinolines include chiral carboxylic acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. thieme.de

The process involves dissolving the racemic tetrahydroquinoline and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution. After separation, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure tetrahydroquinoline. For example, the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) has been successfully achieved using O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid. nih.gov

Asymmetric Synthetic Routes for Chiral Tetrahydroquinoline Derivatives

In addition to asymmetric hydrogenation and resolution, several asymmetric synthetic routes have been developed to construct the chiral tetrahydroquinoline scaffold from achiral starting materials. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming steps.

One such approach is the use of organocatalysis. Chiral Brønsted acids, for example, can catalyze the asymmetric transfer hydrogenation of quinolines, providing access to enantioenriched tetrahydroquinolines. Supramolecular organocatalysis, utilizing a combination of a chiral catalyst and an amino acid, has also been successfully employed for the synthesis of functionalized chiral tetrahydroquinolines. researchgate.net

Enzymatic and chemoenzymatic methods offer another powerful tool for asymmetric synthesis. For instance, the synthesis of chiral (R)-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanol can be achieved through a combination of enzymatic and chemical catalysis. researchgate.net

Chemical Transformations and Reactivity of 1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol

Reactivity of the Hydroxyl Moiety

The hydroxyl group at the 6-position behaves as a typical phenol (B47542), enabling reactions such as esterification and etherification. Its presence also significantly impacts the molecule's redox properties, making the aromatic ring susceptible to oxidation.

The phenolic hydroxyl group of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification: This transformation is typically achieved by reacting the compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. The base serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). This reaction is a common strategy for modifying the properties of phenolic compounds. medcraveonline.com

Etherification: The most common method for converting the phenolic hydroxyl group to an ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. masterorganicchemistry.com This ion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. wikipedia.orglibretexts.orgkhanacademy.org The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) / Base (e.g., Pyridine) | Aryl Ester | Inert solvent, Room temperature |

| Esterification | Acid Anhydride ((RCO)₂O) / Catalyst (e.g., DMAP) | Aryl Ester | Inert solvent, Gentle heating may be required |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R'-X) | Aryl Ether | Anhydrous polar aprotic solvent (e.g., THF, DMF) |

The redox behavior of this compound is characterized by its susceptibility to oxidation. The presence of two strong electron-donating groups—the N-methyl group and the 6-hydroxyl group—lowers the oxidation potential of the molecule, making it a target for both chemical and electrochemical oxidation.

Electrochemical studies, such as cyclic voltammetry, on phenolic compounds reveal that they can undergo one- or two-electron oxidation processes at an electrode surface. nih.govresearchgate.netresearchgate.net The oxidation of a phenol typically forms a phenoxonium ion. beilstein-journals.org For this compound, oxidation would likely lead to the formation of a quinone-imine type structure. Studies on the electrochemical oxidation of related tetrahydroquinolines have shown that the process can lead to dehydrogenation of the heterocyclic ring. rsc.orgrsc.org For instance, the electrochemical aerobic dehydrogenation of 1-methyl-1,2,3,4-tetrahydroquinoline (B1217076) (1MTHQ), a closely related compound lacking the hydroxyl group, has been monitored using mass spectrometry. rsc.org The presence of the 6-hydroxyl group is expected to facilitate this oxidation process. The oxidation of similar substituted catechols has been shown to proceed via the formation of reactive quinones that can undergo subsequent reactions. marquette.eduresearchgate.net The initial step in the oxidation of the tetrahydroquinoline system can involve a single electron transfer (SET) to form a radical cation, which can then undergo further reactions like dimerization or dehydrogenation. researchgate.net

| Technique | Observed Process | Probable Intermediate/Product | Influencing Factors |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Irreversible or quasi-reversible oxidation peaks | Phenoxonium ion, Radical cation, Quinone-imine | pH of the medium, scan rate, electrode material nih.govresearchgate.net |

| Controlled-Potential Electrolysis | Dehydrogenation, Dimerization, Polymerization | Dihydroquinolinium species, Dimeric adducts | Solvent, supporting electrolyte, presence of nucleophiles rsc.org |

Reactivity of the Tetrahydroquinoline Nitrogen Atom

As a tertiary amine, the nitrogen atom in this compound is non-protic, which defines its reactivity. It can act as a nucleophile in quaternization reactions but cannot participate in reactions requiring an N-H bond, such as traditional coupling reactions. A key transformation involving the nitrogen center is N-dealkylation.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. However, since it is a tertiary amine, it cannot undergo substitution reactions where it would replace a leaving group and then lose a proton to form a neutral product. Instead, its primary nucleophilic reaction is quaternization.

In a quaternization reaction, the nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide (e.g., methyl iodide), in an SN2 reaction. mdpi.com This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. This reaction is often efficient but can be influenced by steric hindrance around both the nitrogen atom and the alkyl halide. mdpi.commdpi.com

| Reaction Type | Electrophile | Product | Mechanism |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Quaternary Ammonium Salt | SN2 |

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds but typically require a primary or secondary amine with an available N-H bond. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com Therefore, this compound, being a tertiary amine, is not a suitable substrate for direct C-N coupling at the nitrogen atom.

However, the synthesis of N-substituted tetrahydroquinolines often relies on coupling or related reactions involving the precursor secondary amine (1,2,3,4-tetrahydroquinolin-6-ol). For example, N-alkyl tetrahydroquinolines can be synthesized via a one-pot tandem reduction of the corresponding quinoline (B57606) followed by reductive alkylation with an aldehyde, a process catalyzed by boronic acid. acs.org This highlights the reactivity of the nitrogen center in the parent tetrahydroquinoline scaffold, which can be readily alkylated to produce compounds like this compound. organic-chemistry.orgrsc.org

The removal of the methyl group from the nitrogen atom (N-demethylation) is a significant chemical transformation for this class of compounds. This can be achieved through both chemical and biochemical methods.

Chemical N-Dealkylation: Several reagents are effective for the N-demethylation of tertiary amines. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), proceeds through a cyanoammonium intermediate that collapses to yield a cyanamide (B42294) and methyl bromide. nih.gov Subsequent hydrolysis of the cyanamide furnishes the secondary amine. A more common and often milder approach involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate. nih.gov The tertiary amine reacts with the chloroformate to form a carbamate, which is then cleaved under hydrolytic (acidic or basic) conditions to release the secondary amine. nih.govgoogle.com Vinyl chloroformate is noted for its utility as it allows for mild cleavage conditions. scribd.com

Biochemical N-Dealkylation: In biological systems, N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comfda.gov The mechanism is an oxidative process where the enzyme hydroxylates the carbon atom of the N-methyl group. washington.edu This initial step is believed to proceed via a hydrogen atom transfer (HAT) mechanism. nih.gov The resulting carbinolamine intermediate is unstable and spontaneously decomposes, yielding the N-demethylated secondary amine (1,2,3,4-tetrahydroquinolin-6-ol) and formaldehyde (B43269). nih.gov This metabolic pathway is crucial in the processing of many xenobiotics containing tertiary amine moieties. researchgate.net

| Method | Key Reagent(s) | Intermediate | Mechanism | Reference |

|---|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Nucleophilic attack on BrCN, elimination | nih.gov |

| Chloroformate Method | Phenyl chloroformate, Vinyl chloroformate | Carbamate | Acylative dealkylation, followed by hydrolysis | nih.govscribd.com |

| Biochemical (Metabolic) | Cytochrome P450 enzymes, O₂, NADPH | Carbinolamine | Oxidative C-H hydroxylation, decomposition | washington.edunih.govnih.gov |

Electrophilic Aromatic Substitution on the Quinoline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the secondary amino group within the tetrahydroquinoline framework. In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org

The directing effects of the substituents on the aromatic ring determine the position of substitution. Both the hydroxyl group and the amino group are ortho-, para-directors. uci.edu This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the hydroxyl group is at position 6. The positions ortho to the hydroxyl group are 5 and 7, and the position para is not available as it is part of the fused ring system. The secondary amine at position 1 also exerts an activating and ortho-, para-directing effect on the benzene ring. The positions ortho to the point of fusion of the heterocyclic ring are 5 and 7, and the para position is 6 (already substituted with the hydroxyl group).

The combined directing effects of the hydroxyl and amino groups strongly activate the aromatic ring for electrophilic substitution, primarily at positions 5 and 7. The specific regioselectivity of a given electrophilic aromatic substitution reaction on this compound would depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Specific Reaction Mechanisms and Intermediates

The reactivity of this compound is also characterized by the involvement of specific reactive intermediates, leading to complex molecular transformations.

Iminium Intermediate Formation

The secondary amine in the tetrahydroquinoline ring can undergo oxidation to form an iminium ion. Imines are formed through the reaction of a primary amine with an aldehyde or ketone, proceeding through a carbinolamine intermediate which then dehydrates. libretexts.orgmasterorganicchemistry.com The protonated form of an imine is an iminium ion. In the context of this compound, an iminium intermediate could be formed through oxidation of the tetrahydroquinoline ring. This iminium ion is a key intermediate in various reactions, including cyclizations and nucleophilic additions. For instance, an iminium ion can be trapped by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The formation of an iminium ion within the tetrahydroquinoline ring system can be a critical step in biosynthetic pathways and synthetic transformations. The electrophilicity of the iminium ion makes it susceptible to attack by nucleophiles, driving a variety of chemical reactions. scielo.org.mx

Hydride Shift Triggered Cyclization

Hydride shift triggered cyclization is a powerful strategy for the synthesis of various heterocyclic compounds, including tetrahydroquinolines. mdpi.com This type of reaction often involves an intramolecular mdpi.comacs.org-hydride shift, where a hydrogen atom with its two bonding electrons moves from one position to another within the same molecule. frontiersin.org In substrates containing an ortho-amino benzylidene moiety, this process can be initiated by a Lewis acid, leading to the formation of a valuable tetrahydroquinoline core. mdpi.com While not a direct reaction of this compound itself, this mechanism is fundamental to the synthesis of the broader class of tetrahydroquinoline compounds. The cascade reaction involves the activation of an inert C-H bond and results in the formation of new ring systems. mdpi.com Research has shown that various Lewis acids can catalyze these transformations, and tandem processes exploiting this reactivity have been developed. mdpi.comscispace.com

Alkylideneaminyl Radical Intermediates in Cyclization Processes

Nitrogen-centered radicals, such as aminium and alkylideneaminyl radicals, are highly reactive intermediates that can participate in cyclization reactions to form nitrogen-containing heterocycles. acs.orgnih.gov The formation of tetrahydroquinolines can be achieved through the intramolecular C-H amination of N-chloroamines mediated by UV photolysis, which is believed to involve an electrophilic aminium radical. acs.org In another approach, N-2,4-dinitrophenoxy derivatives of arylpropylamines can undergo ground-state radical-mediated intramolecular C-H amination to afford 1-methyl-1,2,3,4-tetrahydroquinolines in good yields using a ruthenium catalyst under acidic conditions. nih.gov These reactions proceed through the generation of an aminium radical which then cyclizes onto the aromatic ring. nih.gov This methodology highlights the utility of radical intermediates in the synthesis of the tetrahydroquinoline scaffold.

Catalytic Applications and Dehydrogenation Studies

The tetrahydroquinoline core of this compound can be a substrate for catalytic dehydrogenation, a process with applications in organic synthesis and hydrogen storage.

Iridium-Catalyzed Acceptorless Dehydrogenation Reactions

Iridium complexes have emerged as highly effective catalysts for the acceptorless dehydrogenation of nitrogen heterocycles, including tetrahydroquinolines. liv.ac.uk This process involves the removal of hydrogen from the substrate without the need for an external hydrogen acceptor, releasing hydrogen gas as the only byproduct. liv.ac.uknih.gov Several iridium-based catalytic systems have been developed that can efficiently convert tetrahydroquinolines to their corresponding quinolines under relatively mild conditions. liv.ac.ukresearchgate.netresearchgate.net For example, a cyclometalated [Cp*Ir(III)]/imino complex has been shown to be an excellent catalyst for the dehydrogenation of a variety of substituted tetrahydroquinolines. liv.ac.uk The catalytic activity can be tuned by modifying the ligands on the iridium center. researchgate.net This type of reaction is significant for the synthesis of aromatic quinolines from readily available saturated precursors and also has relevance to the concept of liquid organic hydrogen carriers (LOHCs) for hydrogen storage.

Metal Catalysts in Asymmetric Transfer Hydrogenation

The application of this compound and its derivatives as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) has been an area of significant research. These compounds, when coordinated with transition metals such as ruthenium, rhodium, and iridium, have demonstrated the ability to effectively catalyze the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. The tetrahydroquinoline scaffold provides a rigid and tunable framework for designing chiral ligands, influencing the stereochemical outcome of the hydrogenation reaction.

Research in this field has explored the impact of various structural modifications to the this compound core on catalytic activity and enantioselectivity. Tethering the tetrahydroquinoline moiety to a metal complex can enhance catalyst stability and performance. For instance, tethered Ru(II) catalysts have been investigated in the asymmetric transfer hydrogenation of quinolines. In one study, a catalyst featuring a 4-carbon tether demonstrated high conversion rates in the reduction of 2-methylquinoline. dicp.ac.cn

The choice of the metal center and other ancillary ligands in the complex also plays a crucial role in the efficacy of the catalyst. Ruthenium complexes, in particular, have been widely employed due to their versatility and high catalytic activity. For example, catalysts prepared in situ from [Ru(p-cymene)Cl2]2 and chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline ligands have been used for the asymmetric transfer hydrogenation of aryl ketones, affording the corresponding secondary alcohols in good yields and with notable enantiomeric excess. researchgate.net

Furthermore, the development of novel chiral diamine ligands based on the tetrahydroquinoline framework has expanded the scope of substrates for asymmetric transfer hydrogenation. Chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been utilized as ligands in Cp* metal complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.comnih.gov While modest enantiomeric excesses were initially observed, the use of additives like La(OTf)3 was found to significantly improve conversion rates. mdpi.comnih.gov

The reaction conditions, including the choice of solvent and hydrogen source, are also critical parameters that influence the outcome of the asymmetric transfer hydrogenation. Formic acid/triethylamine mixtures and 2-propanol are commonly used as hydrogen donors. The optimization of these conditions is often necessary to achieve high conversions and enantioselectivities for specific substrates.

The following table summarizes representative research findings on the use of metal catalysts incorporating tetrahydroquinoline-based ligands in asymmetric transfer hydrogenation.

| Catalyst/Ligand | Substrate | Metal | Hydrogen Source | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Tethered (R,R)-diamine-Ru(II) complex (4C tether) | 2-Methylquinoline | Ru | HCO2H/Et3N | MeOH | 96 | 46 (R) | dicp.ac.cn |

| Chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline ligands with [Ru(p-cymene)Cl2]2 | Aryl ketones | Ru | 2-propanol/KOH | 2-propanol | - | up to 83 | researchgate.net |

| (R)-CAMPY-CpRh complex (C3) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Rh | - | H2O/MeOH (1:1) with La(OTf)3 | Quantitative | 69 | mdpi.comnih.gov |

| (R)-Me-CAMPY-CpRh complex (C4) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Rh | - | H2O/MeOH (1:1) with La(OTf)3 | Quantitative | 57 | mdpi.comnih.gov |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific databases and literature has been conducted to gather spectroscopic and structural elucidation data for the chemical compound this compound. The objective was to provide a detailed analysis based on various spectroscopic methods as outlined in the requested article structure.

Despite extensive searches for empirical data pertaining to Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this specific compound, no publicly available experimental spectra or detailed analyses were found.

Information was located for structurally related compounds, such as 1,2,3,4-tetrahydroquinolin-6-ol (B134114) (the parent compound lacking the N-methyl group), 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (a positional isomer), and 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (an isomer). However, spectroscopic data is highly specific to the unique molecular structure of a compound. Even minor structural differences, such as the position or presence of a methyl group, can lead to significant shifts and changes in spectral patterns. Therefore, substituting data from related molecules would be scientifically inaccurate and misleading.

Consequently, the requested article focusing solely on the spectroscopic and advanced structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary scientific data.

Spectroscopic and Advanced Structural Elucidation of 1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol, this technique would confirm its molecular formula (C₁₀H₁₃NO) and provide insights into its structural arrangement.

Predicted Fragmentation Pattern:

The fragmentation of this compound in mass spectrometry can be predicted based on the known fragmentation pathways of related tetrahydroquinoline derivatives. The initial step would be the formation of a molecular ion (M⁺•). The subsequent fragmentation is likely to be directed by the N-methyl group and the tetrahydroquinoline ring system.

A prominent fragmentation pathway for N-methylated tetrahydroquinolines involves the loss of a methyl radical (•CH₃) from the nitrogen atom, leading to a stable M-15 fragment. cdnsciencepub.com This is often a significant peak in the mass spectrum. Another characteristic fragmentation of the tetrahydroquinoline ring involves the loss of a hydrogen atom, leading to an M-1 peak. cdnsciencepub.com

Further fragmentation of the tetrahydroquinoline ring could occur through retro-Diels-Alder (RDA) reactions, although this is more characteristic of unsaturated systems. However, cleavage of the bonds in the saturated portion of the ring system can lead to the formation of various smaller fragment ions. The presence of the hydroxyl group on the aromatic ring would also influence the fragmentation, potentially through the loss of a water molecule (H₂O) under certain conditions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺• | 163 | Molecular Ion |

| [M-1]⁺ | 162 | Loss of a hydrogen atom |

| [M-15]⁺ | 148 | Loss of a methyl radical (•CH₃) |

| [M-29]⁺ | 134 | Loss of an ethyl radical (•C₂H₅) |

Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide more precise values.

X-ray Crystallography for Solid-State Structural Determination

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. wikipedia.org By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. nih.gov

For this compound, X-ray crystallography would confirm the puckered conformation of the tetrahydroquinoline ring system. It would also precisely locate the positions of the methyl group on the nitrogen atom and the hydroxyl group on the aromatic ring. Furthermore, this technique would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the packing of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not available in the publicly accessible Cambridge Structural Database, the analysis of related substituted tetrahydroquinolines provides a basis for understanding its likely solid-state conformation. researchgate.netmdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |

| Space Group | To be determined from diffraction data |

| Unit Cell Dimensions | To be determined from diffraction data |

| Key Bond Lengths (Å) | C-N, C-O, C-C (aromatic and aliphatic) would be determined |

| Key Bond Angles (°) | Angles within the rings and involving substituents would be determined |

| Intermolecular Interactions | Hydrogen bonding involving the -OH group would be identified |

Note: The data in this table is hypothetical and represents the type of information that would be obtained from an X-ray crystallographic analysis.

In-depth Computational Analysis of this compound Remains a Field for Future Research

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound this compound. While computational studies are prevalent for related tetrahydroquinoline derivatives, dedicated research focusing on the quantum chemical properties, molecular geometry, and electronic structure of this particular molecule has not been identified in publicly available scientific databases.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure and reactivity. Methods such as Density Functional Theory (DFT), Ab Initio Hartree-Fock (HF) calculations, and various semi-empirical models are standard techniques used to predict molecular properties. These methods are frequently applied to novel or interesting compounds to understand their behavior at a quantum level.

For many related tetrahydroquinoline structures, researchers have successfully employed these computational tools. For instance, studies on compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized DFT, HF, and semi-empirical models (including AM1, PM3, PM6, and RM1) to perform full structure optimization and interpret vibrational spectra. researchgate.netnih.gov Similarly, DFT calculations at the B3LYP/6-31++G** level have been used to study the regioselective nitration of tetrahydroquinoline and its N-protected derivatives by optimizing the σ complexes of the nitro isomers. researchgate.net

These investigations on analogous compounds typically yield detailed data on bond lengths, bond angles, and atomic charge distributions (often using Mulliken or Coulson population analysis), which are crucial for understanding the molecule's stability, reactivity, and potential interactions. However, such specific data sets and analyses for this compound are not present in the surveyed literature.

The absence of this specific research indicates a gap in the current body of scientific knowledge. A dedicated computational study on this compound would be necessary to generate the specific data points for a comprehensive analysis of its theoretical and computational profile. Such a study would elucidate the unique effects of the N-methyl and 6-hydroxyl substitutions on the geometry and electronic properties of the tetrahydroquinoline scaffold. Until such research is conducted and published, a detailed article on its computational chemistry, adhering to the specified scientific rigor, cannot be constructed.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol

Molecular Geometry and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For this molecule, the HOMO would likely be concentrated around the electron-rich aromatic ring and the oxygen and nitrogen atoms, while the LUMO would be distributed more across the aromatic system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. An MEP map for this compound would illustrate regions of negative electrostatic potential (typically colored in shades of red), indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. The most negative potential would be anticipated around the oxygen atom of the hydroxyl group and the nitrogen atom, while positive potentials would likely be found near the hydrogen atoms, particularly the hydroxyl proton.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods, such as Density Functional Theory (DFT), are commonly used to predict spectroscopic properties. For this compound, theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra are invaluable for interpreting experimentally obtained data, helping to assign specific vibrational modes, chemical shifts, and electronic transitions to the corresponding parts of the molecular structure.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies can be employed to investigate the mechanisms of chemical reactions involving this compound. Such studies would involve mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products. This includes locating and characterizing the structures and energies of transition states and any intermediates. This information provides deep insight into the reaction's feasibility, kinetics, and the factors controlling its outcome.

Structure Activity Relationship Sar Studies of 1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol Analogs

Impact of Substituents on Biological Activity

The biological activity of tetrahydroquinoline derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect target binding, absorption, distribution, metabolism, and excretion (ADMET) properties. pharmacologymentor.comrsc.org

The substitution at the nitrogen atom (N-1 position) of the tetrahydroquinoline ring is a critical determinant of biological activity. The presence of a methyl group, as in 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol, has profound conformational and electronic effects.

N-methylation transforms the secondary amine of the parent THQ into a tertiary amine. This change has several implications:

Loss of Hydrogen Bond Donor: The N-H group in an unsubstituted THQ can act as a hydrogen bond donor. N-methylation removes this capability, which can be critical for interactions with certain biological targets. nih.gov

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. pharmacologymentor.com

Conformational Restriction: The introduction of a methyl group on the nitrogen can influence the conformational flexibility of the heterocyclic ring. It can create steric interactions that favor specific ring puckering conformations, potentially locking the molecule into a more bioactive or less active shape. nih.gov Studies on N-methylated peptides have shown that this modification can lead to significant conformational consequences, including the adoption of different cis and trans isomers of the amide bond, which can be extrapolated to the environment around the tertiary amine in the THQ ring. nih.gov

A straightforward method for the synthesis of N-methyl-1,2,3,4-tetrahydroquinolines has been developed through the one-pot reductive N-methylation of quinolines using paraformaldehyde and H₂ over a Pd/C catalyst, facilitating access to these analogs for SAR studies. nih.gov

| Analog | N-1 Substitution | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline (B108954) | -H | Acts as H-bond donor; lower lipophilicity. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroquinoline (B1217076) | -CH₃ | Loses H-bond donor capability; increased lipophilicity; potential for altered ring conformation. | pharmacologymentor.comnih.gov |

| 1-Formyl-THQ Analog | -CHO | In certain EPAC1 inhibitors, the R-isomer with a 1-formyl group is more potent than the S-isomer. | researchgate.net |

| N-Boc-THQ Analog | -Boc | Used as a protecting group; allows for specific chemical manipulations at other positions. | researchgate.net |

The position and nature of the hydroxyl group on the aromatic ring of the tetrahydroquinoline scaffold are pivotal for activity. The -OH group can act as both a hydrogen bond donor and acceptor, and its placement determines the vector of these interactions with a target protein. researchgate.netmdpi.com

For this compound, the hydroxyl group is at the C-6 position. Shifting this group to other positions (e.g., C-5, C-7, or C-8) or modifying it (e.g., methylation to a methoxy (B1213986) group) can drastically alter the biological response. researchgate.net

Hydrogen Bonding: The relative position of the hydroxyl group influences the potential for intramolecular and intermolecular hydrogen bonding, which affects both target affinity and physicochemical properties like solubility. mdpi.com

Electronic Effects: The hydroxyl group is an electron-donating group, influencing the electron density of the aromatic ring. Its position (ortho, meta, para to the fused ring junction) alters its resonance and inductive effects, which can impact binding to targets sensitive to the electronic environment. libretexts.org

Metabolic Stability: The phenolic hydroxyl group is a common site for metabolism (e.g., glucuronidation or sulfation). Modifying it, for instance by converting it to a methoxy ether, can block this metabolic pathway, thereby increasing the compound's half-life.

Studies on other classes of compounds, such as trihydroxyflavones, have demonstrated that the specific arrangement of hydroxyl groups is a key determinant of their antioxidant and anti-proliferative activities, a principle that applies to the tetrahydroquinoline scaffold as well. mdpi.com The antioxidant capacity of flavonoids, for example, is highly dependent on the number and location of hydroxyl substituents. mdpi.com

| Hydroxyl Position/Modification | General Impact on Activity | Rationale | Reference |

|---|---|---|---|

| Position 6 (-OH) | Can be crucial for activity, acting as a key H-bond donor/acceptor. | Specific interaction with target binding pocket. | rsc.org |

| Position 7 (-OH) | Alters the geometry of potential H-bonds compared to position 6. | Different vector for interaction with receptor sites. | researchgate.net |

| Position 8 (-OH) | May introduce potential for intramolecular H-bonding with the N-1 position, affecting conformation. | Conformational constraint and altered interaction profile. | researchgate.net |

| Conversion to Methoxy (-OCH₃) | Generally increases lipophilicity and metabolic stability but removes H-bond donor capability. | Blocks phase II metabolism; loses key interaction point but may improve pharmacokinetics. | libretexts.org |

Alkyl Substituents: Adding alkyl groups to the aromatic or heterocyclic part of the scaffold generally increases lipophilicity. pharmacologymentor.com This can enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, excessively large alkyl groups can introduce steric hindrance, leading to a loss of activity. In studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a broad trend of improved potency was observed with higher lipophilicity. nih.gov

Aromatic Substituents: Placing aromatic rings at various positions can lead to beneficial π-π stacking or hydrophobic interactions with the target. The electronic nature of substituents on these appended aromatic rings is also critical. Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂) and electron-donating groups (e.g., -OCH₃, -CH₃) can fine-tune the electronic properties of the entire molecule, affecting its binding affinity. libretexts.org For instance, in a series of tetrahydroquinolone derivatives acting as GPR41 modulators, modification of an aryl group from 2-(trifluoromethoxy)benzene to di- or trifluorobenzene switched the compound's activity from antagonistic to agonistic, highlighting the pivotal role of the aryl substituent. nih.gov

| Position | Substituent Type | General Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 / C-4 | Aromatic (e.g., Phenyl) | Can introduce beneficial hydrophobic or π-stacking interactions. Activity is often sensitive to substitution on this ring. | frontiersin.org |

| C-5 / C-7 | Halogen (e.g., -Br) | Can increase potency through halogen bonding or by increasing lipophilicity. 5,7-dibromo substitution can be optimal for some targets. | researchgate.net |

| Aromatic Ring | Electron-Withdrawing Group (EWG) | Modulates the pKa of nearby functional groups and the electronic character of the π-system. | libretexts.org |

| Aromatic Ring | Electron-Donating Group (EDG) | Increases electron density in the aromatic ring, potentially enhancing certain interactions like cation-π. | libretexts.org |

| Any Position | Large Alkyl Group | Increases lipophilicity, but may cause steric clashes with the target, reducing activity. | pharmacologymentor.comnih.gov |

Stereochemical Influence on Biological Potency and Selectivity

The introduction of substituents on the non-aromatic ring of the tetrahydroquinoline scaffold, typically at the C-2 or C-4 positions, creates stereocenters. The absolute configuration (R or S) at these chiral centers is often a decisive factor for biological activity, as biological macromolecules like receptors and enzymes are chiral environments. pharmacologymentor.com

Different enantiomers of a tetrahydroquinoline analog can exhibit:

Eutomer/Distomer Relationship: One enantiomer (the eutomer) may be significantly more potent than the other (the distomer).

Different Pharmacological Profiles: In some cases, enantiomers can have qualitatively different activities, with one acting as an agonist and the other as an antagonist, or they may interact with different targets altogether.

Improved Therapeutic Index: Often, the desired therapeutic activity resides in one enantiomer, while the off-target effects or toxicity are associated with the other. The use of a single, pure enantiomer (an eutomer) can therefore lead to a safer and more effective drug.

For example, in a study of tetrahydroquinoline analogs as EPAC inhibitors, the stereocenter had a significant effect on activity. For analogs containing a 1-formyl group, the R-isomers were found to be more potent than the corresponding S-isomers. Conversely, in the absence of the formyl group, the S-analog was more potent than the R-analog, demonstrating a complex interplay between different structural features and stereochemistry. researchgate.net

| Compound Series | Enantiomer/Diastereomer | Relative Potency/Selectivity | Rationale | Reference |

|---|---|---|---|---|

| 1-Formyl-5-bromo-6-fluoro-THQ (EPAC1 Inhibitor) | R-isomer | ~3-fold more potent | The chiral center dictates the optimal 3D orientation of substituents for binding within the chiral active site of the EPAC1 protein. | researchgate.net |

| S-isomer | Less potent | |||

| 5-bromo-6-fluoro-THQ (EPAC1 Inhibitor) | S-isomer | ~7-fold more potent | Removal of the formyl group alters the binding mode, making the S-configuration preferable for optimal interaction with the target. | researchgate.net |

| R-isomer | Less potent |

Pharmacophore Elucidation and Lead Compound Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. numberanalytics.com For the tetrahydroquinoline scaffold, pharmacophore models typically consist of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, spatially arranged to match the binding site of the target protein. dovepress.comresearchgate.net

Once a lead compound like this compound is identified, several optimization strategies are employed to improve its drug-like properties. patsnap.comdanaher.com

Structure-Based Drug Design: If the 3D structure of the biological target is known, molecular docking can be used to predict how analogs will bind. This allows for the rational design of modifications that enhance binding affinity and selectivity. patsnap.com

SAR-Directed Optimization: Based on the SAR data gathered (as described in sections 6.1 and 6.2), medicinal chemists systematically modify the lead structure. This involves exploring different substituents at key positions to maximize potency and minimize off-target effects. danaher.com

ADMET Profiling and Optimization: Lead optimization is not just about improving potency; it is also about refining the pharmacokinetic and toxicological profile. Strategies include modifying the structure to enhance metabolic stability (e.g., blocking sites of metabolism), improve solubility, and reduce toxicity. patsnap.com

Scaffold Hopping: In some cases, the tetrahydroquinoline core itself may be replaced by a different chemical scaffold that maintains the key pharmacophoric features. This can lead to compounds with completely novel intellectual property, different physical properties, or an improved side-effect profile. numberanalytics.com

Integrated computational approaches, combining pharmacophore modeling, virtual screening, and QSAR modeling, have been successfully used to identify and optimize novel tetrahydroquinoline derivatives as potent inhibitors for various targets, such as the mTOR protein. researchgate.net These hybrid virtual screening methods help to efficiently search large chemical databases for new potential lead compounds based on the tetrahydroquinoline scaffold. dovepress.com

| Optimization Strategy | Objective | Example Approach | Reference |

|---|---|---|---|

| Enhance Potency | Increase binding affinity to the target. | Introduce substituents that form additional hydrogen bonds or hydrophobic interactions with the active site. | patsnap.com |

| Improve Selectivity | Reduce binding to off-targets to minimize side effects. | Modify the structure to exploit unique features of the target's binding pocket that are not present in related proteins. | patsnap.com |

| Optimize Pharmacokinetics (ADMET) | Improve oral bioavailability, metabolic stability, and half-life. | Introduce polar groups to improve solubility; block metabolic hot-spots with groups like fluorine; modify pKa. | nih.gov |

| Novelty/IP Position | Discover new chemical entities with therapeutic potential. | Use scaffold hopping to replace the THQ core while maintaining the essential pharmacophore. | numberanalytics.com |

Biological Activities and Research Applications of 1 Methyl 1,2,3,4 Tetrahydroquinolin 6 Ol and Its Derivatives in Pre Clinical Models

Antioxidant Properties and Oxidative Stress Mitigation Research

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been a subject of significant research interest due to their notable antioxidant capabilities. These compounds can mitigate cellular damage caused by oxidative stress through various mechanisms, which are explored in the following subsections. The antioxidant effect of quinoline (B57606) derivatives is often attributed to the presence of a secondary nitrogen atom within the hydroquinoline ring, which is capable of forming a stable radical. nih.gov

The capacity of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. Tetrahydroquinoline derivatives have demonstrated significant free radical scavenging activity in various in vitro assays. nih.govacs.org This activity is crucial for protecting biological macromolecules like DNA, proteins, and lipids from oxidative damage. nih.govacs.org The presence and position of substituents on the quinoline ring, such as hydroxyl (-OH), methyl (-CH3), and methoxy (B1213986) (-OCH3) groups, play a critical role in modulating this scavenging ability. nih.govacs.org

For instance, studies on synthetic tetrahydroquinoline Mannich base derivatives have quantified their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The potency of this activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|

| SF4 | 29.79 ± 0.26 | Ascorbic Acid | 41.38 ± 0.34 |

| SF6 | 35.89 ± 0.33 | Quercetin | 41.64 ± 1.01 |

| SF8 | 29.19 ± 0.25 | ||

| SF12 | 39.33 ± 0.28 |

Oxidative stress can trigger a damaging chain reaction known as lipid peroxidation, which degrades lipids in cell membranes, leading to cell damage. Certain tetrahydroquinoline derivatives have been shown to effectively inhibit this process. In a pre-clinical model of Parkinson's disease, the administration of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) resulted in a significant reduction in the levels of lipid oxidation products. acs.org This protective effect underscores the therapeutic potential of these compounds in conditions where lipid peroxidation is a key pathological feature.

Nitroxyl (B88944) radicals are a class of stable free radicals. While the antioxidant activity of tetrahydroquinolines has been investigated through mechanisms like hydrogen atom transfer and electron transfer to scavenge radicals such as DPPH, specific research detailing the direct trapping of nitroxyl radicals by 1-Methyl-1,2,3,4-tetrahydroquinolin-6-ol or its close derivatives is not extensively documented in the available literature. Studies have more commonly employed nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as trapping agents to detect other reactive radical species in chemical reactions, rather than as targets for scavenging by tetrahydroquinolines. researchgate.net

Beyond direct radical scavenging, an important mechanism of cellular protection is the upregulation of endogenous antioxidant enzymes. The transcription factors Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (FoxO1) are master regulators of this protective response. Research has demonstrated that tetrahydroquinoline derivatives can activate these pathways.

In a study using a rat model of Parkinson's disease, the administration of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to enhance the redox status in animal tissues. This improvement was associated with an upsurge in the mRNA expression levels of antioxidant genes and the transcription factors Nrf2 and Foxo1. Activation of these pathways leads to increased production of a suite of protective enzymes, bolstering the cell's intrinsic defense against oxidative stress.

Antimicrobial Research Applications

The quinoline and tetrahydroquinoline scaffolds are integral to many compounds developed for their antimicrobial properties. Research has shown that these derivatives can be effective against a wide array of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial spectrum of tetrahydroquinoline derivatives is broad, with specific compounds showing potent activity against clinically relevant bacteria.

Mycobacterium tuberculosis : While direct research on this compound against M. tuberculosis is limited, studies on the closely related tetrahydroisoquinoline scaffold have identified potent inhibitors. A series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective inhibitors of M. tb growth in culture. acs.orgresearchgate.net These compounds were shown to be modest inhibitors of the bacterial ATP synthase, a key enzyme for mycobacterial survival. acs.orgresearchgate.netnih.gov

Gram-Positive Bacteria (Staphylococcus aureus) : Various quinoline-based derivatives have been investigated for their efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The quinoline derivative HT61, for example, has been shown to be effective at reducing the viability of S. aureus biofilms, which are notoriously difficult to treat. researchgate.net Other synthetic quinoline derivatives have also shown significant inhibition against MRSA. researchgate.net

Gram-Negative Bacteria (Escherichia coli and Pseudomonas aeruginosa) : Tetrahydroquinoline derivatives have demonstrated activity against Gram-negative bacteria. A series of substituted 1,2,3,4-tetrahydroquinolin-8-ols showed bacteriostatic activity against E. coli. nih.gov In another study, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives were synthesized, with compound 7p showing a minimum inhibitory concentration (MIC) of 0.5 μg/mL against E. coli, which was more potent than the reference agents ciprofloxacin (B1669076) and amoxicillin. internationalscholarsjournals.com Research on a novel synthetic tetrahydroisoquinoline derivative, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrated its in vitro activity against Pseudomonas aeruginosa, with MIC values ranging from 6.0 to 24.0 µg/mL. internationalscholarsjournals.org

The table below summarizes the reported antibacterial activities of various tetrahydroquinoline and related derivatives.

| Compound Class/Derivative | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| 5,8-Disubstituted Tetrahydroisoquinolines | Mycobacterium tuberculosis | Effective inhibitors in culture |

| Quinoline Derivative HT61 | Staphylococcus aureus (biofilms) | Effective at reducing biofilm viability |

| Substituted 1,2,3,4-Tetrahydroquinolin-8-ols | Staphylococcus aureus, Escherichia coli | Bacteriostatic activity observed |

| 7-Heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli | 0.5 µg/mL |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 µg/mL |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | Staphylococcus aureus MRSA | 20±3.3 μg/mL |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | Pseudomonas aeruginosa | 10±1.5 μg/mL |

Antifungal Activity

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been synthesized and evaluated for their potential as antifungal agents, showing efficacy against several fungal species. In one study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives incorporating a pyrimidine (B1678525) ether scaffold were designed and assessed. nih.gov Among these, compound 4fh demonstrated excellent in vitro activity against the plant pathogens Valsa mali and Sclerotinia sclerotiorum, with EC₅₀ values of 0.71 μg/mL and 2.47 μg/mL, respectively. nih.gov Further investigation suggested that this compound acts as a chitin (B13524) synthase (CHS) inhibitor. nih.gov

In another line of research, twenty chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety were synthesized and tested against eight types of plant pathogenic fungi. nih.gov A key finding was that the introduction of a piperazine (B1678402) fragment into the structure was crucial for antifungal activity. nih.gov The derivative designated as H4 showed the most potent inhibitory effect against Phytophthora capsici, with a median effect concentration (EC₅₀) of 5.2 μg/mL. nih.gov This activity was significantly higher than that of the control fungicides Azoxystrobin (EC₅₀ = 80.2 μg/mL) and Fluopyram (EC₅₀ = 146.8 μg/mL). nih.gov The mechanism of action for H4 was found to involve inhibition of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

| Compound | Fungal Species | Activity (EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| 4fh | Valsa mali | 0.71 | nih.gov |

| 4fh | Sclerotinia sclerotiorum | 2.47 | nih.gov |

| H4 | Phytophthora capsici | 5.2 | nih.gov |

| Azoxystrobin (Control) | Phytophthora capsici | 80.2 | nih.gov |

| Fluopyram (Control) | Phytophthora capsici | 146.8 | nih.gov |

Antiviral Activity

While the broader class of quinoline and its derivatives has been investigated for antiviral properties, specific research focusing on the antiviral activity of this compound and its direct derivatives is not prominent in the currently reviewed scientific literature. Studies on related heterocyclic structures, such as tetrahydroisoquinolines and thiopyrano[2,3-b]quinolines, have shown some activity against various viruses, but direct data for the 1,2,3,4-tetrahydroquinoline scaffold is limited. nih.govmdpi.com

Anti-leishmanial Activity

Investigations into the anti-leishmanial properties of tetrahydroquinoline derivatives have yielded promising results. A study focused on hybrid tetrahydroquinoline and quinoline derivatives featuring phosphorated groups evaluated their activity against Leishmania infantum, the protozoan parasite responsible for visceral leishmaniasis. nih.gov The compounds were tested on both the promastigote and the clinically relevant intramacrophagic amastigote stages of the parasite. nih.gov

Several of the functionalized tetrahydroquinolines demonstrated good anti-leishmanial activity. nih.gov Notably, tetrahydroquinolylphosphine sulfide (B99878) 5a showed significant potency, with a half-maximal effective concentration (EC₅₀) of 0.61 ± 0.18 μM against L. infantum amastigotes. nih.gov This level of activity is comparable to that of the standard-of-care drug amphotericin B (EC₅₀ = 0.32 ± 0.05 μM) used in the same study. nih.gov The compound also exhibited a selective index (SI) of 56.87, indicating a favorable profile of activity against the parasite compared to potential host cell toxicity. nih.gov

| Compound | Activity (EC₅₀ in μM) | Selective Index (SI) | Reference |

|---|---|---|---|

| Tetrahydroquinolylphosphine sulfide 5a | 0.61 ± 0.18 | 56.87 | nih.gov |

| Amphotericin B (Control) | 0.32 ± 0.05 | >312.5 | nih.gov |

Anti-malarial Activity

The tetrahydroquinoline scaffold has been identified as a promising starting point for the development of new anti-malarial agents. A notable hit from the Medicines for Malaria Venture (MMV) Pathogen Box, the tetrahydroquinoline MMV692140 , was investigated for its activity against Plasmodium falciparum. nih.govd-nb.info In a 72-hour SYBR green assay using the 3D7 strain of the parasite, MMV692140 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.8 μM. d-nb.info

Further chemical exploration of this structural motif led to the identification of an analog with a 30-fold improvement in potency against the asexual blood stage of the parasite. nih.govd-nb.info The mode of action was putatively identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2), a novel target for anti-malarial drugs. nih.gov The compound was found to be active against multiple life-cycle stages of the Plasmodium parasite and maintained its activity against a range of drug-resistant parasite strains. nih.govd-nb.info

| Compound | Activity (IC₅₀ in μM) | Reference |

|---|---|---|

| MMV692140 | 1.8 | d-nb.info |

Anticancer and Antiproliferative Investigations (In Vitro Models, Non-human)

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 1,2,3,4-tetrahydroquinoline have shown significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines in vitro. A study involving novel morpholine-substituted tetrahydroquinoline derivatives identified compound 10e as a highly potent agent against the A549 lung cancer cell line, with an IC₅₀ value of 0.033 µM. mdpi.com Another compound from the same series, 10h , was most effective against the MCF-7 breast cancer cell line, showing an IC₅₀ of 0.087 µM. mdpi.com

In a separate investigation, a series of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amides were synthesized and evaluated for cytotoxicity against six human cancer cell lines. nih.gov Among these, compound 6g exhibited the most potent cytotoxicity across all tested lines, which included NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon). nih.gov

Furthermore, research on novel tetrahydroquinolinones revealed that (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) displayed in vitro antiproliferative activity at micromolar concentrations against HCT-116 colorectal cancer cells. researchgate.net This compound was also found to suppress colony formation and migration of these cells. researchgate.net Another study identified 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) as having potent cytotoxicity toward both colon (HCT-116) and lung (A549) cancer cell lines, with IC₅₀ values of approximately 13 µM for HCT-116. nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 10e | A549 | Lung | 0.033 | mdpi.com |

| 10h | MCF-7 | Breast | 0.087 | mdpi.com |

| 4a | HCT-116 | Colon | ~13 | nih.gov |

| 4a | A549 | Lung | Potent Activity Reported | nih.gov |

| 20d | HCT-116 | Colorectal | Micromolar Activity | researchgate.net |

| 6g | NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15 | Most Potent of Series | nih.gov |

Effects on Cell Cycle Progression

Certain tetrahydroquinoline derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells. For instance, the tetrahydroquinolinone derivative 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G₂/M phase in A549 lung cancer cells, which subsequently leads to apoptotic cell death. nih.gov

In a different study on HCT-116 colorectal cancer cells, treatment with the tetrahydroquinolinone compounds 20d and 19b resulted in a time-dependent accumulation of cells in the G₀/G₁ phase of the cell cycle. researchgate.net This arrest in the initial phase prevents the cells from proceeding to DNA synthesis and subsequent division, thereby inhibiting proliferation. researchgate.net

Induction of Mitochondrial Transmembrane Potential Depolarization

The depolarization of the mitochondrial transmembrane potential is a key event in the process of apoptosis, or programmed cell death. Some derivatives of tetrahydroquinoline have been shown to induce this process in cancer cells. For instance, a novel series of 1,6,8-trimethylfuro[2,3-h]quinolin-2-one derivatives were reported to induce programmed cell death through mitochondrial depolarization in Jurkat cells. nih.gov Another fluoroquinolone, enoxacin, has also been observed to induce mitochondrial depolarization in prostate cancer cells. nih.gov Furthermore, a study on novel tetrahydroquinoline derivatives demonstrated their ability to disrupt the mitochondrial membrane potential in glioblastoma cells, suggesting a potential mechanism for their anticancer effects. tuni.fi While these studies were not conducted on this compound itself, they indicate that the broader class of tetrahydroquinoline derivatives possesses the capability to modulate mitochondrial function.

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various disease processes when present in excess. Tetrahydroquinoline derivatives have been investigated for their ability to modulate ROS levels.

One study found that the derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) exhibited antioxidant properties and reduced the levels of oxidative stress markers in a rat model of Parkinson's disease. nih.gov This suggests a role for this class of compounds in mitigating cellular damage caused by ROS. Conversely, another novel tetrahydroquinoline derivative, 4ag, was found to induce the production of intracellular and mitochondrial ROS in glioblastoma cells, leading to ROS-mediated cell death. tuni.fi This dual capacity to both alleviate and generate oxidative stress, depending on the specific derivative and cellular context, highlights the complexity of their biological effects.

Modulation of Reactive Oxygen Species by Tetrahydroquinoline Derivatives

| Compound/Derivative | Effect on ROS | Cell/Model System | Observed Outcome |

|---|---|---|---|